(5-Cyclopropyl-1,3-oxazol-2-yl)methanol
Description
(5-Cyclopropyl-1,3-oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group at position 5 and a hydroxymethyl group at position 2. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol . The oxazole core imparts aromaticity and electronic diversity, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-7-8-3-6(10-7)5-1-2-5/h3,5,9H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADZAEMPXNITJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889189-26-7 | |
| Record name | (5-cyclopropyl-1,3-oxazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to introduce the methanol group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3-oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Cyclopropyl-1,3-oxazole-2-carboxylic acid
- Reduction: Cyclopropyl-1,3-oxazoline
- Substitution: Various substituted oxazole derivatives
Scientific Research Applications
(5-Cyclopropyl-1,3-oxazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3-oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Positional Isomer: (5-Cyclopropyl-1,3-oxazol-4-yl)methanol
This isomer differs only in the position of the hydroxymethyl group (position 4 instead of 2). Key distinctions include:
Heterocycle Replacement: (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol
Replacing the oxazole with a pyrazole ring introduces a nitrogen atom at position 1, altering hydrogen-bonding capacity and aromatic stability.
- Molecular Formula : C₈H₁₂N₂O (MW: 152.196 g/mol) .
- Stability : Pyrazole rings are generally more stable than oxazoles due to reduced ring strain and stronger resonance stabilization.
- Biological Activity : Pyrazole derivatives are widely used in drug discovery (e.g., anti-inflammatory agents), suggesting this analog may have enhanced pharmacokinetic properties compared to the oxazole-based compound .
Functional Group Variation: (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine
Replacing the hydroxymethyl group with an amine introduces basicity and hydrogen-bond donor/acceptor versatility.
- Molecular Formula : C₇H₁₀N₂O (MW: 138.17 g/mol) .
- Reactivity : The amine group enables participation in Schiff base formation or amide coupling, expanding utility in synthetic chemistry.
- Applications : Secondary amines like this compound are intermediates in bioactive molecule synthesis, particularly in pesticides or kinase inhibitors .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Positional isomers like the 2-yl and 4-yl oxazole derivatives often require tailored reaction conditions, such as regioselective cyclization or protecting group strategies .
- Biological Relevance : Pyrazole analogs exhibit superior metabolic stability compared to oxazoles, making them preferable in drug development .
- Functional Group Impact : The substitution of -OH with -NH₂ in (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine significantly alters solubility and target engagement, as seen in pesticidal activity .
Biological Activity
(5-Cyclopropyl-1,3-oxazol-2-yl)methanol is an organic compound characterized by a cyclopropyl group linked to an oxazole ring and a methanol group. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications include antimicrobial and antifungal properties, as well as its role in drug development.
- Molecular Formula : CHNO
- CAS Number : 1889189-26-7
- SMILES Notation : C1CC1C2=CN=C(O2)CO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxazole ring can engage with enzymes and receptors, potentially modulating their activity. The cyclopropyl group enhances the compound's stability and binding affinity, contributing to its biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.
Antifungal Properties
The compound has also been evaluated for its antifungal activity, showing promise in treating infections caused by fungi. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study published in 2024 assessed the compound's effectiveness against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Fungal Inhibition : In another investigation, this compound exhibited potent antifungal activity with an MIC of 16 µg/mL against Candida albicans.
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions followed by reduction processes. Common methods include:
- Cyclization of Cyclopropylamine with Glyoxal : This method utilizes a base to form the oxazole ring.
- Reduction Techniques : Reduction is performed to introduce the methanol group, often requiring careful control of reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
